Product packaging for 7-Fluoro-4-iodobenzo[d]thiazol-2-amine(Cat. No.:)

7-Fluoro-4-iodobenzo[d]thiazol-2-amine

Cat. No.: B12931157
M. Wt: 294.09 g/mol
InChI Key: XWYSUHFAKSUDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-iodobenzo[d]thiazol-2-amine is a versatile benzothiazole derivative designed for medicinal chemistry and drug discovery research. The 2-aminobenzothiazole scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities . This particular compound is functionally engineered with both fluorine and iodine substituents, making it a valuable intermediate for further synthetic exploration, including metal-catalyzed cross-coupling reactions. Benzothiazole derivatives bearing the 2-amine group have demonstrated significant potential in anticancer research. Structurally similar compounds have shown potent antiproliferative activities against various human cancer cell lines, including lung (A549) and breast (MCF-7) carcinomas . The biological activity of these compounds is often mediated through the inhibition of key enzymatic targets involved in cell proliferation and survival pathways. Research indicates that 2-aminobenzothiazole derivatives can act on targets such as phosphoinositide 3-kinase (PI3Kγ) , cyclin-dependent kinases (CDK2) , and epidermal growth factor receptor (EGFR) . Beyond oncology, the 2-aminobenzothiazole core is a key structural element in probes for other therapeutic areas, including antimicrobial and antidiabetic agents , highlighting its broad utility in chemical biology and pharmaceutical development. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FIN2S B12931157 7-Fluoro-4-iodobenzo[d]thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4FIN2S

Molecular Weight

294.09 g/mol

IUPAC Name

7-fluoro-4-iodo-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H4FIN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11)

InChI Key

XWYSUHFAKSUDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)SC(=N2)N)I

Origin of Product

United States

Chemical Purification and Isolation Techniques for Halogenated Benzo D Thiazol 2 Amines

Column Chromatography

Flash column chromatography is a versatile technique for isolating the desired product from reaction byproducts and unreacted starting materials. However, the basic nature of the 2-amino group can lead to challenges when using standard silica (B1680970) gel.

Normal-Phase Chromatography (Silica Gel): The acidic silanol (B1196071) groups (Si-OH) on the surface of silica gel can interact strongly with the basic amine, causing issues such as peak tailing, irreversible adsorption, and potential compound degradation. biotage.com To mitigate these effects, a common strategy is to add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the eluent (e.g., a hexane/ethyl acetate (B1210297) mixture). The modifier competes for the acidic sites on the silica, allowing the desired amine to elute more cleanly. biotage.com

Amine-Functionalized Silica: A more advanced approach involves using silica gel that has been chemically modified with amino groups (NH₂-functionalized silica). These columns provide a basic surface environment that minimizes the undesirable interactions with basic analytes, often resulting in better peak shape and improved separation without the need for mobile phase additives. biotage.com

Reversed-Phase Chromatography (C18): For compounds that are sufficiently polar, reversed-phase chromatography is an excellent alternative. To achieve good retention and separation of basic amines, the mobile phase pH should be adjusted to be at least two units above the pKa of the amine. This ensures the compound is in its neutral, more hydrophobic form. Using a buffer or adding a volatile base like ammonium (B1175870) hydroxide (B78521) to the mobile phase (e.g., water/acetonitrile) is a common practice. biotage.com

Specialty Phases for Halogenated Aromatics: For separating closely related halogenated isomers, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer unique selectivity through enhanced π-π interactions between the column and the aromatic rings of the analytes. chromforum.org

The following table compares different column chromatography strategies for purifying basic halogenated amines.

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantagesReference
Normal-PhaseSilica GelHexane/Ethyl Acetate + TriethylamineWidely available and inexpensive.Peak tailing, potential for product loss. biotage.com
Normal-PhaseAmine-Functionalized SilicaHexane/Ethyl AcetateExcellent peak shape, high recovery for basic compounds.More expensive than standard silica. biotage.com
Reversed-PhaseC18 SilicaWater/Acetonitrile + Buffer (High pH)Good for polar compounds, high resolution.Requires pH control, may be difficult to remove buffer salts. biotage.com
Specialty PhasePhenyl-Hexyl or PFPHexane/Ethyl Acetate or otherEnhanced selectivity for aromatic/halogenated compounds.Application-specific, more expensive. chromforum.org

Recrystallization

For solid products obtained in reasonable purity after initial work-up, recrystallization is an effective and economical method for achieving high purity. The process relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

The selection of an appropriate solvent is critical. Solvents commonly used for the recrystallization of benzothiazole (B30560) derivatives include ethanol (B145695), dimethylformamide (DMF), and solvent pairs like petroleum ether/ethyl acetate. oup.commdpi.com The presence of both fluorine and iodine atoms in 7-Fluoro-4-iodobenzo[d]thiazol-2-amine will significantly influence its polarity, crystal lattice energy, and solubility profile. Fluorine substitution, in particular, is known to increase intermolecular forces and melting points, which must be considered when selecting a recrystallization solvent. acs.org The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

The general procedure involves dissolving the crude solid in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly, inducing the formation of pure crystals.

Chemical Reactivity and Mechanistic Investigations of 7 Fluoro 4 Iodobenzo D Thiazol 2 Amine

Intrinsic Reactivity of the Benzo[d]thiazole Core

The reactivity of the benzo[d]thiazole core is dictated by the interplay of the fused benzene (B151609) and thiazole (B1198619) rings. The electron-rich nature of the heterocyclic system generally predisposes it to various chemical transformations.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzene portion of the benzothiazole (B30560) scaffold. masterorganicchemistry.com The position of substitution is directed by the existing groups on the ring. The 2-amino group is a powerful activating group and an ortho-, para-director. Conversely, the thiazole ring itself, particularly the nitrogen atom, exerts an electron-withdrawing effect, which can deactivate the benzene ring towards electrophilic attack.

The thiazole ring in the benzothiazole system can be susceptible to nucleophilic attack, although it is generally less reactive than the benzene ring towards electrophiles. The C2 carbon of the thiazole ring is the most common site for nucleophilic substitution, particularly when a suitable leaving group is present at this position. While the 2-amino group itself is not a good leaving group, it can be chemically modified to facilitate substitution.

The 2-amino group is a versatile functional handle for a variety of chemical transformations. nih.govrsc.org It can act as a nucleophile in reactions such as acylation, alkylation, and condensation. nih.govtandfonline.com For example, 2-aminobenzothiazoles can be acylated with chloroacetyl chloride, and the resulting intermediate can then react with various amines to form a range of derivatives. nih.govacs.org The amino group can also be involved in cyclization reactions to form fused heterocyclic systems. tandfonline.com Furthermore, it can be diazotized and subsequently replaced by other functional groups, providing a pathway to a diverse array of 2-substituted benzothiazoles.

Influence of Halogen Substituents on Electronic Properties and Reaction Pathways

The presence of fluorine and iodine atoms at positions 7 and 4, respectively, significantly influences the electronic landscape and reactivity of the 7-Fluoro-4-iodobenzo[d]thiazol-2-amine molecule.

The iodine atom at position 4 also exhibits a dual electronic effect: an electron-withdrawing inductive effect and an electron-donating resonance effect. Similar to fluorine, it is a deactivating ortho-, para-director. However, a key feature of the iodine substituent is its ability to participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes the iodo-substituted position a valuable site for the introduction of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. The iodine atom itself can also act as a promoter in certain cyclization reactions. nih.gov

Elucidation of Reaction Mechanisms Involving this compound

The elucidation of reaction mechanisms provides fundamental insights into how chemical transformations occur, enabling chemists to optimize reaction conditions, predict product outcomes, and design more efficient synthetic routes. For a molecule like this compound, with multiple reactive sites, a thorough mechanistic understanding is paramount. The electron-withdrawing nature of the fluorine atom and the lability of the carbon-iodine bond suggest a rich and varied chemical reactivity.

Identification of Key Reaction Intermediates

While specific experimental studies identifying key reaction intermediates for this compound are not extensively documented in the current body of scientific literature, we can infer the plausible intermediates based on established reaction mechanisms for similarly substituted aromatic and heterocyclic compounds.

One of the most common transformations for aryl iodides is palladium-catalyzed cross-coupling reactions. In such reactions, a key intermediate is the oxidative addition complex , where the palladium(0) catalyst inserts into the carbon-iodine bond. This would form a Pd(II) intermediate, which is a central species in catalytic cycles like those of Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net

The 2-amino group on the thiazole ring can also participate in various reactions. For instance, diazotization followed by substitution could proceed through a diazonium salt intermediate .

The following table outlines potential key reaction intermediates that could be involved in the transformations of this compound, based on analogous chemical systems.

Plausible Reaction Intermediate Type of Reaction Description
Oxidative Addition Complex (Aryl-Pd(II)-I)Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)Formed by the insertion of a Pd(0) catalyst into the C-I bond of the benzothiazole ring. This is the initial step in many cross-coupling catalytic cycles. researchgate.net
Meisenheimer ComplexNucleophilic Aromatic Substitution (SNAr)An anionic, resonance-stabilized intermediate formed by the attack of a nucleophile on the aromatic ring, leading to the substitution of the fluorine or iodine atom. nih.gov
Aryne (Benzothiazolyne)Elimination-AdditionA highly reactive intermediate that could potentially be formed under strong basic conditions, leading to the formal elimination of HI.
Diazonium SaltReactions involving the 2-amino groupFormed by the reaction of the 2-amino group with a source of nitrous acid, which can then be displaced by a variety of nucleophiles.

It is important to emphasize that the definitive identification of these intermediates for this compound would require dedicated experimental studies, such as low-temperature NMR spectroscopy or trapping experiments.

Kinetic Studies of Relevant Chemical Transformations

Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. Such studies can help to distinguish between proposed mechanistic pathways, identify the rate-determining step, and provide insights into the structure of the transition state.

For this compound, kinetic studies of its various potential transformations would be highly informative. For example, in a palladium-catalyzed cross-coupling reaction, monitoring the reaction rate as a function of the concentrations of the benzothiazole, the coupling partner, the catalyst, and the ligand would help to establish the rate law. This information, combined with the observation of any induction periods or catalyst deactivation, would be crucial for understanding the catalytic cycle.

In the context of nucleophilic aromatic substitution, kinetic isotope effect (KIE) studies could be particularly revealing. rsc.org For instance, by comparing the rate of reaction of the parent compound with a version labeled with a heavier isotope at a specific position (e.g., ¹³C at the site of substitution), one could determine if that bond is being broken in the rate-determining step. This can help to differentiate between a stepwise (Meisenheimer complex) and a concerted SNAr mechanism. nih.gov

A study on the kinetics of oxidation of other benzothiazole derivatives using chloramine-T has been reported, demonstrating the feasibility of applying such methodologies to this class of compounds. researchgate.net The study revealed a first-order dependence on both the oxidant and the substrate.

The following table outlines hypothetical kinetic experiments that could be performed on this compound and the potential insights they could offer.

Kinetic Experiment Transformation Studied Potential Insights
Rate Law DeterminationPalladium-catalyzed cross-couplingDetermination of the reaction order with respect to each reactant to support a proposed catalytic cycle.
Kinetic Isotope Effect (KIE)Nucleophilic Aromatic SubstitutionElucidation of whether the C-F or C-I bond cleavage is involved in the rate-determining step, helping to distinguish between stepwise and concerted mechanisms. nih.govrsc.org
Hammett Plot AnalysisReactions involving substituted reaction partnersCorrelation of reaction rates with the electronic properties of substituents on the coupling partner to understand the electronic demands of the transition state.
Temperature Dependence StudiesAny relevant transformationDetermination of activation parameters (enthalpy and entropy of activation) to provide further details about the transition state.

Derivatization and Structural Modification Strategies for 7 Fluoro 4 Iodobenzo D Thiazol 2 Amine

Functionalization at the 2-Amino Position

The primary amine at the 2-position of the benzothiazole (B30560) ring is a versatile functional handle for various chemical transformations, including acylation, alkylation, and the formation of urea (B33335) and thiourea (B124793) derivatives.

The 2-amino group of 7-fluoro-4-iodobenzo[d]thiazol-2-amine can readily undergo amidation or acylation reactions with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids. These reactions typically proceed under standard conditions to yield the corresponding N-(7-fluoro-4-iodobenzo[d]thiazol-2-yl)amides.

The direct amidation with carboxylic acids can be facilitated by coupling agents or through methods that promote the removal of water. For instance, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of both aliphatic and aromatic carboxylic acids with various amines. researchgate.net This method generally involves refluxing the reactants in a suitable solvent like toluene. researchgate.net Another approach involves the use of iodine as a mediator for intramolecular C2-amidation in related indole (B1671886) systems, suggesting its potential applicability in benzothiazole chemistry. researchgate.net Additionally, the cleavage of amides can be accelerated by ammonium (B1175870) salts in the presence of hydrazine, a reaction that proceeds under mild conditions. frontiersin.org

Acylating AgentReaction ConditionsProduct Type
Acid ChlorideBase (e.g., pyridine, triethylamine), inert solventN-Acyl derivative
Carboxylic AnhydrideHeat or catalyst (e.g., acid or base)N-Acyl derivative
Carboxylic AcidCoupling agent (e.g., DCC, EDC) or catalyst (e.g., TiF4)N-Acyl derivative

This table presents generalized reaction conditions for amidation and acylation based on standard organic synthesis methodologies.

N-alkylation and N-arylation of the 2-amino group introduce alkyl or aryl substituents, respectively. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and reaction at the ring nitrogen. However, reductive amination with aldehydes or ketones provides a more controlled method for introducing mono-alkyl groups.

N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the amine with an aryl halide or triflate to form a C-N bond. wikipedia.orgwikipedia.orguni-muenchen.deyoutube.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Microwave irradiation has been shown to accelerate these reactions significantly. uni-muenchen.de The choice of ligand and reaction conditions is crucial for achieving high yields and can be tailored based on the specific substrates. wikipedia.org

The synthesis of urea and thiourea derivatives from 2-aminobenzothiazoles is a well-established method for generating compounds with diverse biological activities. libretexts.orgprinceton.eduharvard.eduias.ac.inleah4sci.comunp.edu.ar The reaction of this compound with isocyanates or isothiocyanates provides a direct route to the corresponding ureas and thioureas.

Alternatively, a two-step procedure involving an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or its sulfur analogue, 1,1'-thiocarbonyldiimidazole (B131065) (SCDI), can be employed. princeton.edu In this method, the aminobenzothiazole is first reacted with CDI to form an imidazolyl intermediate, which is then treated with a primary or secondary amine to yield the unsymmetrical urea derivative. princeton.eduharvard.edu A similar strategy applies to the synthesis of thioureas using SCDI. This approach is particularly useful for creating a library of derivatives from various amine building blocks. For instance, the synthesis of N-(6-fluoro,7-chloro-benzothiazol-2-yl) urea derivatives has been successfully achieved, demonstrating the applicability of these methods to halogenated benzothiazoles.

ReagentProduct Type
Isocyanate (R-N=C=O)N-Substituted urea
Isothiocyanate (R-N=C=S)N-Substituted thiourea
CDI followed by an amine (R'-NH2)N,N'-Disubstituted urea
SCDI followed by an amine (R'-NH2)N,N'-Disubstituted thiourea

This table outlines common reagents for the formation of urea and thiourea derivatives from an amino-benzothiazole precursor.

Transformations Involving the Halogen Atoms

The presence of both fluorine and iodine atoms on the benzene (B151609) ring of the molecule offers distinct opportunities for selective functionalization, primarily through cross-coupling and halogen-metal exchange reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in many of these transformations, allowing for regioselective modification at the 4-position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the 4-position of the benzothiazole ring, leveraging the high reactivity of the aryl iodide.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the derivatization of complex molecules. It has been successfully applied to synthesize 2-arylbenzothiazole derivatives.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. The Sonogashira coupling is a reliable method for introducing alkynyl moieties, which can serve as versatile handles for further transformations. The reaction is typically run under mild, anhydrous, and anaerobic conditions.

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). This method is also catalyzed by palladium and is effective for creating C(sp²)-C(sp²) bonds. While versatile, the toxicity of organotin reagents is a notable drawback.

Coupling ReactionCoupling PartnerKey Reagents
Suzuki-MiyauraBoronic acid/esterPd catalyst, base
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, amine base
StilleOrganostannanePd catalyst

This table summarizes major cross-coupling reactions applicable to the 4-iodo position of the target compound.

Halogen-metal exchange offers a pathway to generate a nucleophilic organometallic intermediate at the 4-position, which can then be reacted with various electrophiles. The greater reactivity of the carbon-iodine bond compared to the carbon-fluorine bond allows for selective exchange at the 4-position. libretexts.org

The most common method is the lithium-halogen exchange, which is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) in an ethereal solvent like THF. wikipedia.orglibretexts.org This rapid reaction generates an aryllithium species. This highly reactive intermediate can then be quenched with a wide array of electrophiles to introduce new functional groups.

Alternatively, the formation of a Grignard reagent can be achieved by reacting the aryl iodide with magnesium metal in an anhydrous ether solvent. youtube.comharvard.eduias.ac.in The resulting organomagnesium compound is also a potent nucleophile that can react with various electrophiles.

Metalation MethodReagentIntermediateSubsequent Reaction with Electrophiles (E+)
Lithium-Halogen ExchangeOrganolithium (e.g., n-BuLi)AryllithiumForms a new C-E bond at the 4-position
Grignard FormationMagnesium (Mg)Grignard Reagent (Ar-MgI)Forms a new C-E bond at the 4-position

This table illustrates the two-step process of halogen-metal exchange followed by electrophilic quenching.

Reactions with Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile compounds in modern organic synthesis, capable of facilitating a wide array of chemical transformations under mild conditions. These reagents are known to participate in reactions such as oxidations, fluorinations, and the formation of carbon-carbon and carbon-heteroatom bonds.

Despite the broad utility of hypervalent iodine reagents, a detailed literature search for specific applications in the derivatization of this compound (CAS 2412444-89-2) did not yield documented examples of its reaction with this class of reagents. Generally, the reactivity of a substrate like this compound would be influenced by the electronic nature of the benzothiazole ring system and the presence of the amino, fluoro, and iodo substituents.

In principle, the amino group of the benzothiazole could be a target for oxidative coupling or amination reactions mediated by hypervalent iodine compounds. The iodine atom on the benzene ring suggests the potential for this compound itself to be a precursor to a hypervalent iodine species, which could then be used in further synthetic transformations. However, without specific experimental data, any proposed reaction pathways remain speculative.

Annulation and Ring-Expansion Strategies on the Benzothiazole Scaffold

Annulation, or ring-forming, reactions are fundamental in medicinal chemistry and materials science for the construction of complex, polycyclic heterocyclic systems from simpler precursors. Similarly, ring-expansion strategies can provide access to novel scaffolds with altered chemical and biological properties.

For the benzothiazole scaffold of this compound, annulation reactions could theoretically be designed to build additional rings onto the existing bicyclic structure. Such transformations often involve the functionalization of the aromatic ring or the utilization of the reactive amino group to initiate cyclization. For instance, the synthesis of fused thiazole (B1198619) derivatives, such as imidazo[2,1-b]thiazoles, has been achieved through the cyclocondensation of 2-aminothiazoles with various reagents.

Strategies for creating fused heterocyclic systems often involve intramolecular C-H bond functionalization or the reaction of a substituent with an adjacent functional group to close a new ring. However, a specific investigation into annulation or ring-expansion reactions commencing from this compound has not been reported in the surveyed chemical literature. The development of such strategies would be a novel area of research for this particular compound.

Applications of 7 Fluoro 4 Iodobenzo D Thiazol 2 Amine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of 7-Fluoro-4-iodobenzo[d]thiazol-2-amine makes it a theoretically valuable precursor for synthesizing complex heterocyclic systems. The reactive sites—the iodine at the 4-position and the amine at the 2-position—are primary handles for synthetic transformations.

Construction of Fused and Bridged Ring Architectures

The synthesis of fused and bridged ring systems often relies on intramolecular cyclization reactions. The 2-amino group and the 4-iodo substituent on the benzothiazole (B30560) core are suitably positioned for such transformations. For instance, the amine group can be acylated or alkylated with a reagent that contains a second reactive site. Subsequent intramolecular reactions, such as Heck or Buchwald-Hartwig couplings, could then be triggered at the C-I bond to form a new ring fused to the benzothiazole scaffold. Research on related benzothiazoles demonstrates that such cyclization strategies are effective for creating novel polycyclic systems. acs.orgmdpi.com

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The 2-aminobenzothiazole (B30445) moiety is a common participant in MCRs. For example, it can act as the amine component in Ugi or Biginelli-type reactions. The presence of the iodo and fluoro groups on this compound would introduce additional chemical diversity into the products of such reactions. While specific MCRs involving this exact compound are not reported, the general reactivity of the 2-aminobenzothiazole scaffold in these reactions is well-established for creating diverse chemical libraries. rsc.orgresearchgate.net

Role in the Design and Construction of Advanced Molecular Scaffolds

Molecular scaffolds form the core structure of molecules to which various functional groups can be attached. The rigid, planar structure of the benzothiazole ring system, combined with its specific functionalization, makes this compound a potential scaffold for various applications in medicinal and materials chemistry.

Enabling Scaffold for Investigating Molecular Interactions

The benzothiazole core is a known pharmacophore found in numerous biologically active compounds. jchemrev.comnih.gov Derivatives are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for introducing further complexity through reactions like Sonogashira or Suzuki coupling. This allows for the systematic modification of the scaffold to probe interactions with biological targets like enzymes or receptors. Molecular docking studies on similar benzothiazole derivatives have shown how these modifications can influence binding affinities. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
4-Iodo Suzuki Coupling 4-Aryl-7-fluorobenzo[d]thiazol-2-amines
4-Iodo Sonogashira Coupling 4-Alkynyl-7-fluorobenzo[d]thiazol-2-amines
4-Iodo Heck Coupling 4-Alkenyl-7-fluorobenzo[d]thiazol-2-amines
4-Iodo Buchwald-Hartwig Amination 4-Amino-7-fluorobenzo[d]thiazol-2-amines
2-Amine Acylation N-(7-Fluoro-4-iodobenzo[d]thiazol-2-yl)amides

Component in Combinatorial Chemistry Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds for high-throughput screening. openaccessjournals.com The functional handles on this compound allow for its use as a versatile building block in creating such libraries. For example, a "split-pool" synthesis strategy could be employed where the 2-amino group is reacted with a variety of carboxylic acids, and subsequently, the 4-iodo position is reacted with a range of boronic acids via Suzuki coupling. This two-step diversification would quickly generate a large library of unique compounds based on the central scaffold. The generation of combinatorial libraries from heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines has proven to be a successful strategy in drug discovery. rsc.org

Intermediate for Specialty Organic Chemicals

The unique combination of functional groups also makes this compound a potential intermediate in the synthesis of specialty chemicals, such as dyes, electronic materials, or agrochemicals. The benzothiazole ring itself is part of the structure of some fluorescent dyes. The introduction of substituents via the iodo and amine groups can be used to tune the electronic and photophysical properties of the resulting molecules. Direct iodination of benzothiazoles has been used to create fluorophores with large two-photon absorption cross-sections. acs.org This highlights the potential of iodinated benzothiazoles as intermediates for advanced materials.

Bioisosteric Replacement Strategies in Chemical Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design and modification of biologically active molecules. ufrj.brajptr.com It involves the substitution of an atom, ion, or group with another that possesses similar physical, chemical, and electronic properties, with the goal of creating a new compound that has a similar or improved biological profile. ajptr.comnih.gov This approach is widely used to enhance potency, selectivity, and metabolic stability, or to reduce toxicity of a lead compound. ufrj.br The benzothiazole scaffold is a privileged structure in drug discovery, with many derivatives exhibiting a wide range of pharmacological activities. researchgate.netjchemrev.com

The compound this compound serves as a highly versatile scaffold for applying bioisosteric replacement strategies in the design of novel therapeutic agents. Its unique trifunctional nature—an aromatic fluorine, a reactive iodine, and a nucleophilic amine—provides multiple, distinct points for chemical modification. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound series by introducing bioisosteric replacements at key positions.

The Role of Fluorine as a Bioisostere:

The fluorine atom at the 7-position is a classic example of a bioisosteric replacement for a hydrogen atom. u-tokyo.ac.jp While similar in size, fluorine's high electronegativity significantly alters the local electronic environment. This substitution can have several beneficial effects:

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the 2-amino group, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically labile position with fluorine can block oxidative metabolism at that site, thereby increasing the compound's half-life and bioavailability. u-tokyo.ac.jp

Binding Interactions: Fluorine can engage in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.

The Versatility of the Aryl Iodide:

The iodine atom at the 4-position is not a typical bioisostere itself but serves as a synthetically versatile handle for introducing a vast array of functional groups through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic bioisosteric replacement of the iodine with various groups to probe interactions with the target protein. For example, replacing the bulky iodine atom with smaller groups like cyano (-CN) or larger, more complex moieties like substituted phenyl rings can dramatically alter the compound's steric profile and biological activity.

The 2-Amino Group as a Derivatization Point:

The 2-amino group is a primary site for derivatization, enabling the exploration of a wide chemical space. It can be acylated, alkylated, or used to form ureas, thioureas, and sulfonamides. This position is often crucial for establishing key hydrogen bond interactions with the target receptor. By systematically varying the substituent on the amino group, chemists can optimize potency and selectivity. For instance, replacing a simple amide with a bioisosteric heterocycle like an oxadiazole or a triazole can improve metabolic stability and other pharmacokinetic properties. nih.gov

The strategic application of bioisosteric principles to the this compound core allows for the generation of diverse compound libraries. The following table illustrates a conceptual framework for how this scaffold can be modified in a bioisosteric replacement strategy.

Table 1: Conceptual Bioisosteric Modifications of the this compound Scaffold

Modification SiteOriginal GroupPotential Bioisosteric ReplacementRationale for ReplacementPotential Outcome
Position 7 -F (Fluorine)-H (Hydrogen)Baseline comparison, remove electronic effects.Altered pKa, metabolic stability, and binding.
-OH (Hydroxyl)Introduce hydrogen bond donor/acceptor capability.Improved solubility and target interactions.
Position 4 -I (Iodine)-CN (Cyano)Mimic size and electronics of other groups.Probe steric and electronic requirements.
Phenyl RingExplore larger steric space, potential π-stacking.Enhanced binding affinity through new interactions.
Thiophene RingRing equivalent bioisostere for a phenyl group. nih.govModulate electronics and solubility.
Position 2 -NH₂ (Amine)-NH-C(O)CH₃ (Acetamide)Introduce hydrogen bond acceptor, alter electronics.Explore SAR, improve metabolic stability.
1,2,4-OxadiazoleNon-classical amide bioisostere. nih.govEnhance metabolic stability, improve permeability.
-NH-SO₂CH₃ (Methanesulfonamide)Alter geometry and hydrogen bonding capacity.Modify solubility and target binding.

This systematic approach, enabled by the specific functional groups on this compound, allows for a multipronged optimization strategy. Researchers can fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound by making targeted, rational modifications at each of the three key positions, ultimately leading to the discovery of more effective and drug-like candidates.

Computational and Theoretical Chemistry Studies of 7 Fluoro 4 Iodobenzo D Thiazol 2 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, providing a basis for further computational studies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. scirp.orgscirp.org For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G+(d,p) or 6-311G(d,p)), are employed to optimize molecular geometries and calculate key electronic properties. scirp.orgscirp.orgmdpi.com

A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests a more reactive molecule, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com For instance, in a study of five benzothiazole derivatives, the HOMO-LUMO energy gaps ranged from 4.46 to 4.73 eV. mdpi.com The introduction of strongly electron-withdrawing groups, such as trifluoromethyl (CF3), has been observed to decrease the HOMO-LUMO gap, thereby increasing the reactivity of the benzothiazole derivative. mdpi.com

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to further characterize the chemical behavior of benzothiazole derivatives. These include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (σ): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different benzothiazole derivatives. mdpi.com

Table 1: Representative DFT-Calculated Properties for a Series of Benzothiazole Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Derivative 1 -6.5-1.84.7
Derivative 2 -6.7-2.14.6
Derivative 3 -6.9-2.44.5
Derivative 4 (with CF3) -7.2-2.744.46
Derivative 5 -6.4-1.674.73

Note: This table presents representative data for a series of benzothiazole derivatives to illustrate the application of DFT calculations. The values are based on findings from computational studies on this class of compounds. mdpi.com

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. scirp.orgscirp.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions represent positive electrostatic potential, indicating electrophilic reactivity (electron-deficient areas). mdpi.com

For benzothiazole derivatives, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding their biological activity. scirp.orgscirp.orgmdpi.com For example, the nitrogen atom in the thiazole (B1198619) ring and any electronegative substituents are often highlighted as regions of negative potential, making them potential hydrogen bond acceptors. Conversely, amino protons and other electropositive regions appear as areas of positive potential, acting as hydrogen bond donors. mdpi.com

Molecular Modeling and Docking Simulations for Interaction Studies

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as a benzothiazole derivative, and a biological macromolecule (receptor), typically a protein. biointerfaceresearch.comwjahr.com These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their binding affinity and selectivity.

Ligand-Based Computational Design Approaches

Ligand-based design is employed when the three-dimensional structure of the target receptor is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

For benzothiazole derivatives, this could involve identifying the common structural features among a series of potent enzyme inhibitors. biointerfaceresearch.com This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential hits with the desired structural features.

Structure-Based Computational Design Approaches

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. Molecular docking is a key component of this approach, where the ligand is computationally placed into the active site of the receptor to predict its binding conformation and affinity. biointerfaceresearch.comwjahr.com

Numerous studies have employed molecular docking to investigate the interaction of benzothiazole derivatives with various protein targets. For example, benzothiazole derivatives have been docked into the active sites of enzymes like dihydroorotase from E. coli and the p56lck kinase. nih.govnih.gov These studies help to elucidate the binding mode, identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or pi-pi stacking), and rationalize the observed structure-activity relationships (SARs). nih.gov For instance, docking studies of benzothiazole-based inhibitors against PI3Kβ have revealed the importance of a morpholine (B109124) group for interacting with a specific valine residue in the active site. nih.gov

Molecular dynamics (MD) simulations can further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment. wjahr.com This provides a more realistic picture of the binding stability and conformational changes that may occur upon ligand binding.

Computational Prediction of Reaction Mechanisms and Pathways

A plausible mechanism for the formation of 2-substituted benzothiazoles involves the nucleophilic attack of the amino group of 2-aminothiophenol (B119425) on a carbonyl carbon, followed by cyclization and subsequent oxidation or rearrangement to form the aromatic benzothiazole ring system. ekb.eg DFT calculations can be employed to model the energy profile of such a reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed mechanism can be assessed, and the rate-determining step can be identified. Such theoretical studies can guide the optimization of reaction conditions to improve yields and selectivity. For example, computational studies have been used to investigate the cyclization processes of quinone imine derivatives to form benzothiazoles. researchgate.net

Spectroscopic and Advanced Analytical Characterization of 7 Fluoro 4 Iodobenzo D Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For the target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 7-Fluoro-4-iodobenzo[d]thiazol-2-amine, one would expect to observe signals for the aromatic protons and the amine (-NH₂) protons.

Aromatic Region: The benzene (B151609) ring portion of the molecule has two protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the fluorine, iodine, and the thiazole (B1198619) ring. The proton at position 5 would likely appear as a doublet, coupled to the fluorine at position 7. The proton at position 6 would also appear as a doublet, coupled to the same fluorine atom. The exact chemical shift values would depend on the solvent used.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a single, broad singlet. Its chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Value unavailableDoubletValue unavailableH-5
Value unavailableDoubletValue unavailableH-6
Value unavailableBroad Singlet--NH₂ (2H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals would be expected for the seven carbon atoms of the benzothiazole (B30560) core.

The chemical shifts would be significantly affected by the attached heteroatoms (N, S) and halogens (F, I).

The carbon atoms bonded to fluorine (C-7) and iodine (C-4) would show characteristic shifts. The C-F bond would also result in splitting of the C-7 signal (and potentially adjacent carbons) due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), a key feature for confirming the fluorine position.

The C-2 carbon, bonded to the amine group and flanked by nitrogen and sulfur, would appear at a distinct chemical shift, typically downfield.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) ppmAssignment
Value unavailableC-2
Value unavailableC-3a
Value unavailableC-4
Value unavailableC-5
Value unavailableC-6
Value unavailableC-7
Value unavailableC-7a

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clear spectra with a wide range of chemical shifts that are very sensitive to the local electronic environment.

For this compound, a single signal would be expected for the fluorine atom at the C-7 position.

This signal would likely be split into a multiplet due to coupling with the adjacent aromatic protons (H-6) and the proton at H-5, providing further confirmation of its position on the aromatic ring. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring within a heterocyclic system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of C₇H₄FIN₂S. This is a definitive method for confirming the molecular formula.

Fragmentation: Common fragmentation pathways for benzothiazoles could involve the loss of small molecules or radicals, which would help in confirming the core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

N-H Vibrations: The amine group (-NH₂) would be expected to show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. A bending vibration for the N-H bond would also be expected around 1600 cm⁻¹.

C=N and C=C Vibrations: Stretching vibrations for the C=N bond within the thiazole ring and the C=C bonds of the aromatic ring would appear in the 1500-1650 cm⁻¹ region.

C-F and C-I Vibrations: The carbon-fluorine (C-F) stretching absorption is typically strong and found in the 1000-1400 cm⁻¹ region. The carbon-iodine (C-I) stretch would appear at a much lower frequency, typically below 600 cm⁻¹.

Hypothetical IR Data Table

Frequency (cm⁻¹)IntensityAssignment
Value unavailableMediumN-H Stretch (asymmetric)
Value unavailableMediumN-H Stretch (symmetric)
Value unavailableMedium-StrongC=N / C=C Stretch
Value unavailableStrongC-F Stretch
Value unavailableMedium-WeakC-I Stretch

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm:

The precise connectivity of all atoms.

The planarity of the benzothiazole ring system.

The exact bond lengths and bond angles between all atoms.

The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group.

Without experimental data from a synthesized sample, the characterization of this compound remains theoretical. The successful synthesis and isolation of this compound would be a prerequisite for obtaining the empirical data needed to populate the analytical tables above.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This analytical method provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a crucial piece of evidence to support the empirical formula of the target molecule and to verify its purity.

In the structural elucidation of novel heterocyclic compounds, including derivatives of benzo[d]thiazol-2-amine, elemental analysis is a standard and indispensable characterization step. Research endeavors focused on the synthesis of various thiazole and benzothiazole derivatives consistently report the use of elemental analysis to confirm the successful synthesis and purity of the target structures. For instance, studies on the synthesis of novel thiazole derivatives derived from 4-phenylthiazol-2-amine have utilized elemental analysis to establish the structure of the newly synthesized compounds. researchgate.net Similarly, the characterization of other benzo[d]thiazol-2-amine derivatives involved analyses that confirmed their proposed molecular formulas. researchgate.net

For the specific compound, this compound, the theoretical elemental composition has been calculated from its molecular formula, C₇H₄FIN₂S. These calculated values provide a benchmark for comparison with experimental results obtained from an elemental analyzer.

Below is an interactive data table presenting the theoretical elemental composition of this compound.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Moles in CompoundMass in Compound (g)Percentage (%)
CarbonC12.01784.0828.59
HydrogenH1.0144.031.37
FluorineF19.00119.006.46
IodineI126.901126.9043.15
NitrogenN14.01228.019.52
SulfurS32.07132.0710.90
Total 294.09 100.00

The data presented in the table above is the calculated theoretical percentage of each element in the this compound molecule. In a research setting, the "found" or experimental values obtained from elemental analysis would be expected to closely match these theoretical percentages to confirm the compound's identity and purity.

Future Directions and Emerging Research Avenues for 7 Fluoro 4 Iodobenzo D Thiazol 2 Amine

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing "7-Fluoro-4-iodobenzo[d]thiazol-2-amine" and its derivatives lies in the development of methodologies that are not only efficient but also environmentally benign. Current synthetic strategies for benzothiazoles often rely on harsh conditions or expensive catalysts. mdpi.com Future research will likely focus on greener alternatives that minimize waste and energy consumption.

Key areas for development include:

Catalyst-Free Syntheses: Inspired by recent successes in forming other substituted benzothiazoles, researchers may explore catalyst-free condensation reactions, potentially at room temperature using sustainable solvents like ethanol (B145695). bohrium.combohrium.com This approach offers advantages such as high atom economy, no toxic waste, and simplified product purification. bohrium.combohrium.com

Green Solvents: Moving away from traditional organic solvents, future syntheses could employ water as the reaction medium. rsc.org Efficient methods for creating benzothiazole-2-thiols in water have been described and could be adapted. rsc.org

Energy-Efficient Methods: Exploring visible-light-mediated or microwave-assisted syntheses could significantly reduce reaction times and energy input compared to conventional heating methods. mdpi.com

Synthetic StrategyPotential AdvantagesRelevant Research Context
Catalyst-Free CondensationHigh atom economy, no toxic by-products, use of green solvents, reduced energy consumption. bohrium.combohrium.comDevelopment of catalyst-free methods for 2-substituted benzimidazoles and benzothiazoles in ethanol at room temperature. bohrium.combohrium.com
Water-Based SynthesisEnvironmentally benign, reduced toxicity, potential for simplified workup. rsc.orgOne-step synthesis of benzothiazole-2-thiols using water as the solvent. rsc.org
One-Pot ReactionsIncreased efficiency, reduced solvent waste, lower operational costs. mdpi.comVarious catalytic systems (ionic liquids, nanoparticles, acid catalysts) have been used for one-pot synthesis of 2-substituted benzothiazoles. mdpi.com

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of substituents in "this compound" presents a rich landscape for exploring novel chemical transformations. The carbon-iodine bond is a particularly attractive site for cross-coupling reactions, while the fluorine atom and amino group can be used to modulate the molecule's electronic properties and reactivity.

Future research could investigate:

Cross-Coupling Reactions: The iodine atom at the 4-position is an ideal handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. This would allow for the introduction of a wide array of functional groups (aryl, alkynyl, etc.), creating a library of novel derivatives with diverse structures and properties.

Skeletal Editing: Advanced synthetic techniques, such as silver-catalyzed skeletal editing, could be explored. researchgate.net This could potentially lead to the transformation of the benzothiazole (B30560) core into other valuable heterocyclic systems, like benzo bohrium.combohrium.comrsc.orgthiadiazoles. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution: The influence of the existing fluoro, iodo, and amino groups on the aromatic ring's reactivity towards further substitution needs to be systematically studied. This could reveal pathways to poly-substituted benzothiazoles with unique characteristics. Direct iodination studies on benzothiazoles have shown unexpected substitution patterns, suggesting that the reactivity of this scaffold can be complex. researchgate.net

Derivatization of the Amino Group: The 2-amino group serves as a versatile point for modification. It can be acylated, alkylated, or used as a building block for the construction of more complex fused heterocyclic systems, expanding the chemical space accessible from this starting material.

Integration into Advanced Materials Science Research

The inherent properties of the benzothiazole core, combined with the specific effects of the fluoro and iodo substituents, make "this compound" a promising candidate for materials science applications. Thiazole-based compounds are already used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.net

Emerging research avenues include:

Organic Electronics: The introduction of iodine allows for post-synthetic modification via cross-coupling, enabling the tuning of electronic properties. Derivatives could be designed as organic semiconductors, components of OLEDs, or sensors. The fluorine atom can enhance thermal stability and influence molecular packing in the solid state.

Fluorophores and Probes: Benzothiazoles can be highly fluorescent. researchgate.net By using the iodo- and amino- groups as points for chemical modification, novel fluorophores could be developed. For instance, creating derivatives similar to 4,7-bis(triarylamine-ethynyl)benzothiazoles could lead to materials with large two-photon absorption cross-sections, which are valuable for bio-imaging and photodynamic therapy. researchgate.net

Smart Materials: The compound could be incorporated into polymers to create "smart" materials that respond to external stimuli like light, heat, or chemical changes. Such materials have applications in areas ranging from drug delivery to wearable electronics. ambeed.com

Potential Application AreaKey Structural FeaturesRationale
Organic Light-Emitting Diodes (OLEDs)Benzothiazole core, Fluoro groupThiazoles are known components in blue light-emitting polymers; fluorine can improve stability. researchgate.net
Two-Photon Absorption Materials4-iodo and 7-fluoro positionsThe 4,7-substitution pattern is suitable for creating quasi-quadrupolar fluorophores for near-infrared applications. researchgate.net
Advanced PolymersPolymerizable derivativesIncorporation into polymer chains (e.g., via ROMP) could yield materials with enhanced thermal and mechanical properties for bio-interfacial applications. ambeed.com

Computational-Guided Discovery of Novel Derivatives and Applications

Computational chemistry offers a powerful toolkit for accelerating the discovery of new derivatives and predicting their properties before committing to laborious laboratory synthesis. Density Functional Theory (DFT) and molecular docking are particularly relevant for exploring the potential of "this compound".

Future computational efforts should focus on:

Property Prediction: Using DFT to calculate key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com These calculations can guide the design of derivatives with tailored optical and electronic properties.

Structure-Activity Relationship (SAR) Studies: Creating virtual libraries of derivatives and using quantitative structure-activity relationship (QSAR) models to predict their biological activity. This approach has been successfully applied to other benzothiazoles to identify promising antibacterial agents. nih.gov

Molecular Docking Simulations: Identifying potential biological targets by docking the molecule and its virtual derivatives into the active sites of various proteins. This has been used to evaluate benzothiazoles as potential anticancer agents targeting enzymes like the Human Epidermal growth factor receptor (HER) or as antimicrobial agents targeting dihydroorotase. nih.govnih.gov The docking scores can help prioritize which derivatives to synthesize for biological testing. nih.gov

Computational MethodObjectivePotential Outcome
Density Functional Theory (DFT)Calculate electronic properties (HOMO-LUMO gap), polarizability, and spectroscopic features. mdpi.comPrediction of reactivity, stability, and optical properties to guide the design of new materials. mdpi.com
Molecular DockingSimulate binding interactions with biological targets (e.g., enzymes, DNA). nih.govnih.govIdentification of potential therapeutic applications (e.g., anticancer, antimicrobial) and prioritization of synthetic targets. nih.gov
QSAR ModelingCorrelate chemical structure with biological activity or physical properties. nih.govDevelopment of predictive models to design more potent and specific derivatives.

Implementation of Automation and High-Throughput Methodologies in Synthesis and Characterization

To fully explore the potential of "this compound," a significant number of derivatives will need to be synthesized and tested. Automation and high-throughput (HTS) methodologies are essential for accelerating this process. While often applied in drug discovery, these techniques are equally valuable for materials science research.

Future implementation should involve:

Automated Synthesis: Utilizing robotic liquid handlers and parallel synthesis reactors to rapidly generate libraries of derivatives. This is particularly effective when combined with the versatile reactivity of the 4-iodo position for various cross-coupling reactions.

High-Throughput Screening (HTS): Developing and implementing HTS assays to quickly evaluate the synthesized libraries for desired properties. For biological applications, this would involve screening against panels of cancer cell lines or microbial strains. jbarbiomed.comnih.govadvancechemjournal.com For materials science, this could involve automated spectroscopic or microscopic analysis to identify candidates with interesting optical or electronic properties.

Data Analysis and Machine Learning: Coupling high-throughput experimentation with machine learning algorithms can help identify complex structure-property relationships from the large datasets generated. This can create a feedback loop where the results from one round of HTS inform the design of the next generation of derivatives, leading to a more efficient discovery cycle.

Q & A

Q. What statistical methods analyze dose-response data in cytotoxicity assays?

  • Methodological Answer : Four-parameter logistic models (GraphPad Prism) calculate IC50_{50} with 95% confidence intervals. Outliers are identified via Grubbs’ test. Data normalization to vehicle controls (DMSO <0.1%) minimizes solvent interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.